α-Methyl-3-oxo-cyclohexanemalonic Acid-d3 Diethyl Ester
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Overview
Description
α-Methyl-3-oxo-cyclohexanemalonic Acid-d3 Diethyl Ester: is a stable isotope-labeled compound. It is commonly used in various scientific research fields due to its unique properties. The compound has a molecular formula of C14H19D3O5 and a molecular weight of 273.34.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-3-oxo-cyclohexanemalonic Acid-d3 Diethyl Ester typically involves the incorporation of deuterium (D) into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the successful incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: α-Methyl-3-oxo-cyclohexanemalonic Acid-d3 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, α-Methyl-3-oxo-cyclohexanemalonic Acid-d3 Diethyl Ester is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling allows for detailed structural and kinetic studies.
Biology: The compound is utilized in metabolic research to trace biochemical pathways and study enzyme mechanisms. Its deuterium labeling provides insights into metabolic processes in vivo.
Medicine: In the medical field, the compound is used in clinical diagnostics and imaging. It helps in the detection and quantification of various metabolites and biomarkers.
Industry: Industrially, this compound is employed as an environmental pollutant standard for the detection of contaminants in air, water, soil, and food.
Mechanism of Action
The mechanism of action of α-Methyl-3-oxo-cyclohexanemalonic Acid-d3 Diethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for the tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can act as a substrate or inhibitor.
Comparison with Similar Compounds
- α-Methyl-3-oxo-cyclohexanemalonic Acid Diethyl Ester (unlabeled)
- Methyl (3-oxocyclohexyl)propanedioic Acid Diethyl Ester
Uniqueness: The primary distinction of α-Methyl-3-oxo-cyclohexanemalonic Acid-d3 Diethyl Ester lies in its deuterium labeling. This labeling provides unique advantages in research applications, such as enhanced sensitivity in NMR spectroscopy and the ability to trace metabolic pathways with greater precision.
Properties
CAS No. |
1189478-81-6 |
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Molecular Formula |
C14H22O5 |
Molecular Weight |
273.343 |
IUPAC Name |
diethyl 2-(2-oxocyclohexyl)-2-(trideuteriomethyl)propanedioate |
InChI |
InChI=1S/C14H22O5/c1-4-18-12(16)14(3,13(17)19-5-2)10-8-6-7-9-11(10)15/h10H,4-9H2,1-3H3/i3D3 |
InChI Key |
RRUJCAHDJJTZLC-HPRDVNIFSA-N |
SMILES |
CCOC(=O)C(C)(C1CCCCC1=O)C(=O)OCC |
Synonyms |
Methyl(3-oxocyclohexyl)propanedioic Acid-d3 Diethyl Ester; |
Origin of Product |
United States |
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